molecular formula C13H22BrNOSi B2932061 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline CAS No. 1803584-34-0

5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline

Cat. No.: B2932061
CAS No.: 1803584-34-0
M. Wt: 316.314
InChI Key: ZLRUZQAWOYLYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline: is a chemical compound with the molecular formula C13H22BrNOSi . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a tert-butyldimethylsilyloxy group at the 2-position. This compound is often used in organic synthesis and various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the 5-position.

    Protection: The amino group of the brominated aniline is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyloxy group.

    Methylation: The protected brominated aniline is then methylated to introduce the methylene group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are used for deprotection.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Corresponding quinones or nitro derivatives.

    Reduction Products: Amines or hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the tert-butyldimethylsilyloxy group play crucial roles in its reactivity. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction pathways, leading to the formation of various products .

Comparison with Similar Compounds

    5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrimidine: Similar structure but with a pyrimidine ring.

    4-((tert-Butyldimethylsilyloxy)methyl)aniline: Similar structure but with the tert-butyldimethylsilyloxy group at the 4-position.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Similar functional groups but with a different core structure.

Uniqueness: 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

5-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUZQAWOYLYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.